molecular formula C16H17ClN6O B6054676 1-[(4-chlorophenyl)methyl]-N-(3-imidazol-1-ylpropyl)triazole-4-carboxamide

1-[(4-chlorophenyl)methyl]-N-(3-imidazol-1-ylpropyl)triazole-4-carboxamide

Cat. No.: B6054676
M. Wt: 344.80 g/mol
InChI Key: CCODOBFXHIJKOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-chlorophenyl)methyl]-N-(3-imidazol-1-ylpropyl)triazole-4-carboxamide is a compound that belongs to the class of triazole derivatives Triazoles are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)methyl]-N-(3-imidazol-1-ylpropyl)triazole-4-carboxamide involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[(4-chlorophenyl)methyl]-N-(3-imidazol-1-ylpropyl)triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole and triazole rings, using various reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-N-(3-imidazol-1-ylpropyl)triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(3-imidazol-1-ylpropyl)triazole-4-carboxamide involves the inhibition of specific enzymes and pathways. For instance, in its role as a fungicide, it inhibits the biosynthesis of ergosterol, a crucial component of fungal cell membranes . This disruption leads to the death of the fungal cells. The compound may also interact with other molecular targets, depending on its specific application.

Comparison with Similar Compounds

1-[(4-chlorophenyl)methyl]-N-(3-imidazol-1-ylpropyl)triazole-4-carboxamide can be compared with other triazole and imidazole derivatives:

    Fluconazole: A well-known antifungal agent that also targets ergosterol biosynthesis but has a different structural framework.

    Ketoconazole: Another antifungal agent with a similar mechanism of action but different pharmacokinetic properties.

    Itraconazole: Known for its broad-spectrum antifungal activity and structural similarities with the compound .

The uniqueness of this compound lies in its specific structural features and the potential for targeted applications in various fields.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(3-imidazol-1-ylpropyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN6O/c17-14-4-2-13(3-5-14)10-23-11-15(20-21-23)16(24)19-6-1-8-22-9-7-18-12-22/h2-5,7,9,11-12H,1,6,8,10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCODOBFXHIJKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=N2)C(=O)NCCCN3C=CN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.